

Gas-Phase Thermochemistry of C4H6 Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Butadiene

Cat. No.: B1212224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C4H6 isomers are a class of hydrocarbons that play a crucial role in various chemical processes, from industrial synthesis to combustion and atmospheric chemistry. Understanding their gas-phase thermochemistry is fundamental to predicting their reactivity, stability, and reaction pathways. This technical guide provides a comprehensive overview of the experimental and computational thermochemistry of key C4H6 isomers, including their heats of formation, standard molar entropies, and Gibbs free energies of formation. Detailed experimental protocols for common determination methods and visualizations of key relationships are also presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these molecules or their structural motifs.

Data Presentation: Thermochemical Properties of C4H6 Isomers

The following tables summarize the key gas-phase thermochemical data for the most stable and commonly studied C4H6 isomers at standard conditions (298.15 K and 1 bar). The data is compiled from critically evaluated experimental and computational studies.

Table 1: Gas-Phase Enthalpy of Formation, Standard Molar Entropy, and Gibbs Free Energy of Formation of C₄H₆ Isomers at 298.15 K

Isomer	Formula	Structure	ΔfH° _{gas} (kJ/mol)	S° _{gas} (J/mol·K)	ΔfG° _{gas} (kJ/mol)
1,3-Butadiene	CH ₂ =CHCH=CH ₂	diene	110.2 ± 0.7[1]	278.8 ± 1.0	150.7
1,2-Butadiene	CH ₂ =C=CHCH ₃	allene	162.2 ± 0.6[2]	293.1 ± 2.0	203.8
1-Butyne	CH≡CCH ₂ CH ₃	alkyne	165.2 ± 0.8[3] [4][5]	290.3 ± 2.0	208.5
2-Butyne	CH ₃ C≡CCH ₃	alkyne	145.8 ± 0.7[6] [7]	285.4 ± 2.0	189.2
Cyclobutene	c-C ₄ H ₆	cycloalkene	157.0 ± 2.0[8]	275.3 ± 2.0	201.3
Bicyclo[1.1.0]butane	c-C ₄ H ₆	bicycloalkane	215.1 ± 2.5	268.2	269.4
Methylenecyclopropane	c-C ₃ H ₃ (CH ₂)	cycloalkene	196.2 ± 2.0	288.7	239.3
1-Methylcyclopropane	c-C ₃ H ₃ (CH ₃)	cycloalkene	175.7 ± 2.0	285.8	221.8

Note: Gibbs free energy of formation (ΔfG°_{gas}) is calculated using the formula $ΔfG° = ΔfH° - TΔS°$, where T = 298.15 K and ΔS° is the standard entropy of formation calculated from the standard molar entropies of the compound and its constituent elements in their standard states. The values presented here are indicative and may vary slightly between different sources.

Experimental Protocols

The determination of gas-phase thermochemical data relies on a combination of experimental techniques. Below are detailed methodologies for two key experimental approaches.

Combustion Calorimetry for Gaseous Hydrocarbons

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Methodology:

- **Sample Preparation:** A known quantity of the gaseous C₄H₆ isomer is introduced into a constant-volume combustion bomb. The bomb is then pressurized with a large excess of pure oxygen (typically to ~30 atm).
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and complete.
- **Calorimeter Setup:** The combustion bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.
- **Temperature Measurement:** The temperature of the calorimeter system is recorded before and after the combustion. The temperature rise is directly proportional to the heat released by the reaction.
- **Energy Equivalent Determination:** The energy equivalent of the calorimeter system (bomb, water, stirrer, etc.) is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- **Data Analysis:** The heat of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the energy equivalent of the calorimeter.
- **Corrections:** Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the oxygen, and for deviations from standard state conditions (Washburn corrections).
- **Enthalpy of Combustion Calculation:** The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation $\Delta cH^\circ = \Delta cU^\circ + \Delta n_{\text{gas}}(RT)$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.

- Enthalpy of Formation Calculation: The standard enthalpy of formation ($\Delta_f H^\circ$) of the C4H6 isomer is then calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Shock Tube Pyrolysis with Laser Schlieren Densitometry

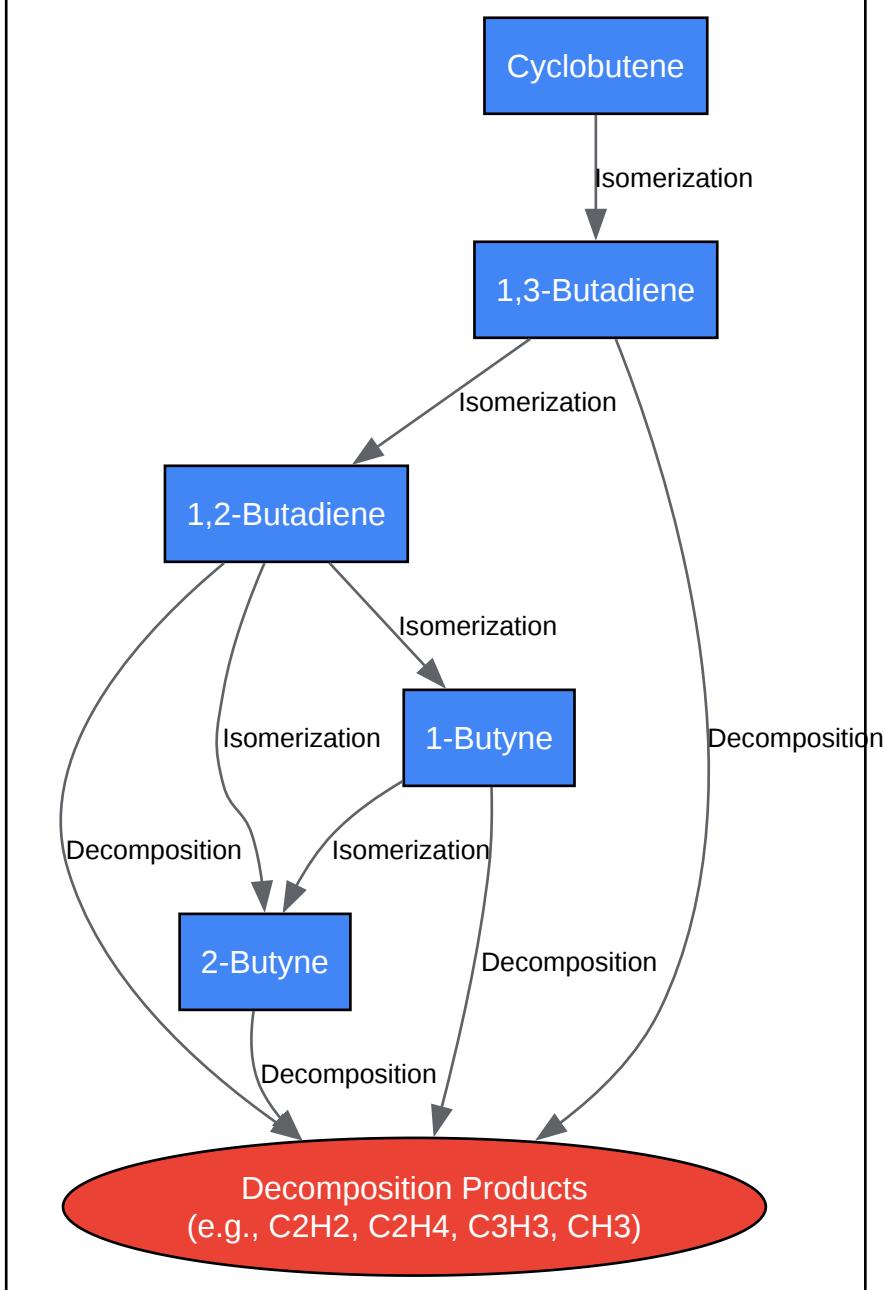
Shock tubes are used to study gas-phase reactions at high temperatures and pressures. Laser schlieren densitometry is a diagnostic technique used to monitor the progress of these reactions.

Methodology:

- Mixture Preparation: A dilute mixture of the C4H6 isomer in a bath gas (e.g., argon) is prepared in the driven section of a shock tube.^[9]
- Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating and compressing it to the desired reaction temperature and pressure.^[9]
- Laser Schlieren Densitometry Setup: A laser beam is passed through the shock-heated gas. Density gradients in the gas, caused by the endo- or exothermicity of the ongoing chemical reactions, deflect the laser beam.
- Signal Detection: The deflection of the laser beam is measured by a position-sensitive detector. The magnitude of the deflection is proportional to the density gradient, which is in turn related to the reaction rate.
- Data Acquisition: The detector signal is recorded as a function of time, providing a time-resolved history of the reaction progress.
- Kinetic Modeling: The experimental data are compared with simulations from a detailed chemical kinetic model. The rate constants for the elementary reactions in the model are adjusted to obtain the best fit to the experimental data.
- Thermochemical Data Extraction: By studying the temperature and pressure dependence of the reaction rates, thermochemical data for the transition states of the reactions can be

inferred, and the relative stabilities of the isomers at high temperatures can be determined.

[10]


Mandatory Visualization

Relative Stability of C₄H₆ Isomers

The following diagram illustrates the relative gas-phase enthalpies of formation of the major C₄H₆ isomers at 298.15 K. Lower enthalpy of formation corresponds to greater thermodynamic stability.

Relative Gas-Phase Enthalpy of Formation of C ₄ H ₆ Isomers at 298.15 K				
1,3-Butadiene (110.2 kJ/mol)	2-Butyne (145.8 kJ/mol)	Cyclobutene (157.0 kJ/mol)	1,2-Butadiene (162.2 kJ/mol)	1-Butyne (165.2 kJ/mol)

High-Temperature Reaction Pathways of C₄H₆ Isomers

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Butadiene [webbook.nist.gov]
- 2. 1,2-Butadiene [webbook.nist.gov]
- 3. atct.anl.gov [atct.anl.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. 1-Butyne [webbook.nist.gov]
- 6. 2-Butyne [webbook.nist.gov]
- 7. atct.anl.gov [atct.anl.gov]
- 8. Cyclobutene [webbook.nist.gov]
- 9. elib.dlr.de [elib.dlr.de]
- 10. An Experimental and Theoretical Study of the Thermal Decomposition of C4H6 Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gas-Phase Thermochemistry of C4H6 Isomers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212224#gas-phase-thermochemistry-of-c4h6-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com